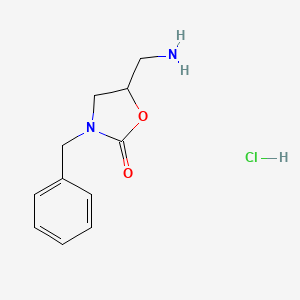

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

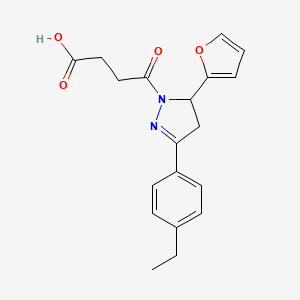

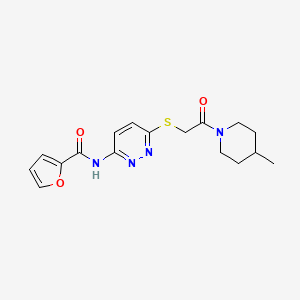

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride, also known as AMBOH, is an organic compound with a wide range of applications in research, medical, and industrial settings. It is a versatile compound that can be used as a reagent, catalyst, or ligand in a variety of chemical reactions. AMBOH is a valuable tool in the laboratory due to its ability to act as a proton transfer agent and its low toxicity.

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Application

Lurasidone hydrochloride, a compound structurally related to 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one, is recognized for its pharmacological properties and clinical application in treating mental health conditions. It's primarily used as an antipsychotic for managing schizophrenia and bipolar depression. The drug's distinct pharmacological profile includes antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, coupled with partial agonism at 5-HT1A receptors. Lurasidone also exhibits modest antagonism at noradrenergic α2A and α2C receptors and is free from antihistaminic and anticholinergic activities. The drug's pharmacokinetic profile necessitates administration with food, and it's processed mainly by cytochrome P450 (CYP) 3A4, with recommendations against coadministration with strong CYP3A4 inducers or inhibitors (Greenberg & Citrome, 2017).

Antimicrobial Properties

The oxazolidinone class, to which 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride is structurally related, is known for its synthetic antimicrobial properties. These compounds are especially effective against resistant Gram-positive pathogens. The drug linezolid, an oxazolidinone, is noted for its activity against methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci. It's efficacious both orally and parenterally, marking its significance in the medical field for treating severe bacterial infections (Dresser & Rybak, 1998).

Chemical Synthesis and Material Science Applications

The chemical structure of 1,3-oxazole, closely associated with 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one, is significant in medicinal, pharmaceutical, agrochemical, and material sciences. Its versatility and wide range of applications have led to a surge in research, aiming to develop novel methodologies for synthesizing promising 1,3-oxazole derivatives. These derivatives serve as essential building blocks in various domains, reflecting the chemical's pivotal role in advancing scientific research and applications (Shinde et al., 2022).

Propiedades

IUPAC Name |

5-(aminomethyl)-3-benzyl-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-6-10-8-13(11(14)15-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSXMBRSEWIXCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1CC2=CC=CC=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2414211.png)

![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)

![2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2414226.png)

![N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2414234.png)